molecular formula C10H8F4N2O2 B8333191 2-(Aminomethyl)-5-fluorobenzonitrile trifluoroacetic acid salt

2-(Aminomethyl)-5-fluorobenzonitrile trifluoroacetic acid salt

Cat. No. B8333191
M. Wt: 264.18 g/mol
InChI Key: USKZGDNSLFTINV-UHFFFAOYSA-N
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Patent
US08039458B2

Procedure details

A round-bottom flask was charged with tert-butyl 2-cyano-4-fluorobenzylcarbamate, (1.9 g, 7.591 mmol) then treated with trifluoroacetic acid (20 ml) at room temperature. After 1 h, the reaction mixture was concentrated to give a yellow oil which was dissolved in CHCl3 and re-concentrated to afford the title compound (2.01 g, 100% yield) as a pale yellow solid. LCMS (M+H) calcd for C8H8FN2: 151.07; found: 151.08.
Name
tert-butyl 2-cyano-4-fluorobenzylcarbamate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:4]=1[CH2:5][NH:6]C(=O)OC(C)(C)C)#[N:2].[F:19][C:20]([F:25])([F:24])[C:21]([OH:23])=[O:22]>C(Cl)(Cl)Cl>[F:19][C:20]([F:25])([F:24])[C:21]([OH:23])=[O:22].[NH2:6][CH2:5][C:4]1[CH:14]=[CH:15][C:16]([F:18])=[CH:17][C:3]=1[C:1]#[N:2] |f:3.4|

Inputs

Step One
Name
tert-butyl 2-cyano-4-fluorobenzylcarbamate
Quantity
1.9 g
Type
reactant
Smiles
C(#N)C1=C(CNC(OC(C)(C)C)=O)C=CC(=C1)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.NCC1=C(C#N)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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